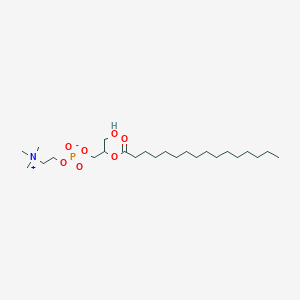![molecular formula C10H9Br B13901762 5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)
5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- is a brominated derivative of cycloprop[a]indene This compound is characterized by the presence of a bromine atom at the 5-position and a tetrahydrocycloprop[a]indene core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- typically involves the bromination of cycloprop[a]indene. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the parent hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or amines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: The major product is the parent hydrocarbon, cycloprop[a]indene.
科学研究应用
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, making the compound reactive towards nucleophiles. The cycloprop[a]indene core can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities.
相似化合物的比较
Similar Compounds
Cycloprop[a]indene: The parent compound without the bromine atom.
5-Chloro-1,1a,6,6a-tetrahydrocycloprop[a]indene: A chlorinated derivative with similar structural features.
5-Iodo-1,1a,6,6a-tetrahydrocycloprop[a]indene: An iodinated derivative with similar reactivity.
Uniqueness
Cycloprop[a]indene, 5-bromo-1,1a,6,6a-tetrahydro- is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This unique feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
属性
分子式 |
C10H9Br |
|---|---|
分子量 |
209.08 g/mol |
IUPAC 名称 |
5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene |
InChI |
InChI=1S/C10H9Br/c11-10-3-1-2-7-8-4-6(8)5-9(7)10/h1-3,6,8H,4-5H2 |
InChI 键 |
XGUCMYLIWQPHCU-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1C3=C(C2)C(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (1R,2S,3S,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901683.png)

![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)


![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)
![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)



![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)

![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)

